2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a thiadiazole ring with a pyrimido[1,2-a]benzimidazole core, making it a subject of study for its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multiple steps, starting with the preparation of the thiadiazole and benzimidazole intermediates. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups at the sulfur atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its unique structure.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is not fully understood, but it is believed to involve interactions with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with DNA replication and repair processes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the benzimidazole core.
2-Bromo-5-methyl-1,3,4-thiadiazole: Another thiadiazole derivative with different substituents.
1,3,4-Thiadiazol-2-ol: A simpler thiadiazole compound with hydroxyl functionality.
Uniqueness
2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its combination of a thiadiazole ring with a pyrimido[1,2-a]benzimidazole core
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS2/c1-8-17-18-14(22-8)21-7-9-6-12(20)19-11-5-3-2-4-10(11)16-13(19)15-9/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTNZHCNNBSNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)N3C4=CC=CC=C4N=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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